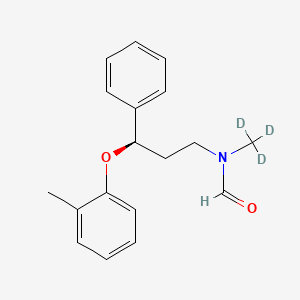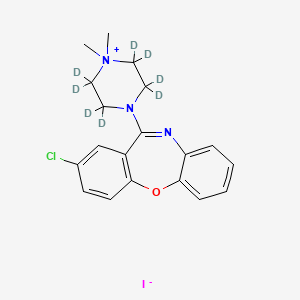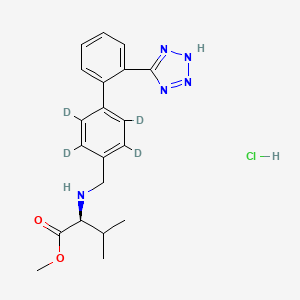![molecular formula C27H29N3O3 B12412095 8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NNC 63-0532-d5 involves several steps, starting from commercially available precursors. The key steps include the formation of the triazaspirodecane core and subsequent functionalization to introduce the naphthylmethyl and phenyl groups . The final step involves the esterification of the carboxylic acid precursor with methanol to form the methyl ester .
Industrial Production Methods: This would include scaling up the reaction conditions, improving yields, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: NNC 63-0532-d5 primarily undergoes esterification and substitution reactions during its synthesis . The compound is stable under physiological conditions and does not readily undergo oxidation or reduction reactions .
Common Reagents and Conditions: The synthesis of NNC 63-0532-d5 involves the use of reagents such as methanol, triflate, and various organic solvents . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major product of the synthesis is the methyl ester of NNC 63-0532-d5, which is the active form of the compound used in research .
Scientific Research Applications
NNC 63-0532-d5 is widely used in scientific research to study the nociceptin receptor . This receptor is implicated in various physiological and pathological processes, including pain modulation, drug addiction, and psychological disorders such as anxiety and depression . Research involving NNC 63-0532-d5 helps in understanding the role of the nociceptin receptor in these conditions and in developing potential therapeutic agents .
Mechanism of Action
NNC 63-0532-d5 acts as a potent and selective agonist for the nociceptin receptor . Upon binding to the receptor, it activates intracellular signaling pathways that modulate the release of neurotransmitters and other signaling molecules . This leads to various physiological effects, including pain relief and modulation of mood and behavior .
Comparison with Similar Compounds
Similar Compounds:
- Ro 64-6198
- J-113397
- SB-612111
Uniqueness: NNC 63-0532-d5 is unique in its high selectivity and potency for the nociceptin receptor compared to other similar compounds . This makes it a valuable tool for studying the specific functions of the nociceptin receptor without off-target effects .
Properties
Molecular Formula |
C27H29N3O3 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
methyl 2-[8-(naphthalen-1-ylmethyl)-4-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetate |
InChI |
InChI=1S/C27H29N3O3/c1-33-25(31)19-29-20-30(23-11-3-2-4-12-23)27(26(29)32)14-16-28(17-15-27)18-22-10-7-9-21-8-5-6-13-24(21)22/h2-13H,14-20H2,1H3/i2D,3D,4D,11D,12D |
InChI Key |
AQMPIDSGLFVVPL-BUVYRCLESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2CN(C(=O)C23CCN(CC3)CC4=CC=CC5=CC=CC=C54)CC(=O)OC)[2H])[2H] |
Canonical SMILES |
COC(=O)CN1CN(C2(C1=O)CCN(CC2)CC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



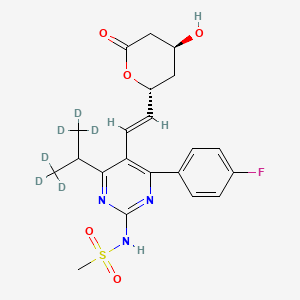
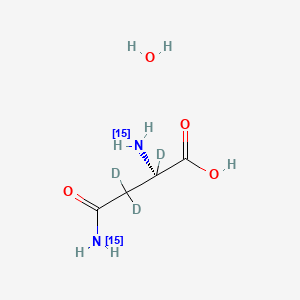
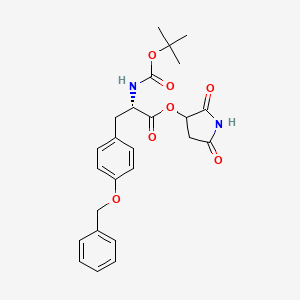
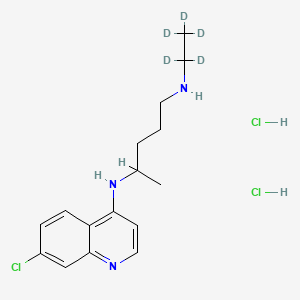

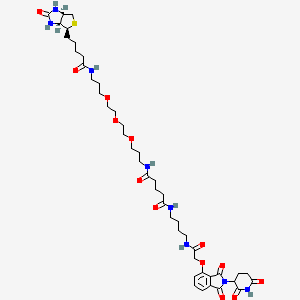
![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)

